PF-4800567

Description

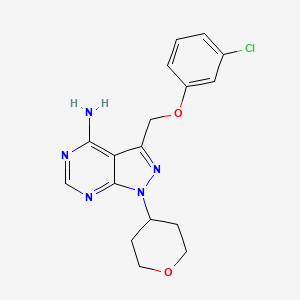

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-[(3-chlorophenoxy)methyl]-1-(oxan-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN5O2/c18-11-2-1-3-13(8-11)25-9-14-15-16(19)20-10-21-17(15)23(22-14)12-4-6-24-7-5-12/h1-3,8,10,12H,4-7,9H2,(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUMDBEHGJRZSOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C3=NC=NC(=C3C(=N2)COC4=CC(=CC=C4)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20703849 | |

| Record name | PF 4800567 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20703849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188296-52-7 | |

| Record name | 3-[(3-Chlorophenoxy)methyl]-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188296-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PF 4800567 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20703849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-4800567 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GEE72DRC63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PF-4800567

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-4800567 is a potent and selective small molecule inhibitor of Casein Kinase 1 epsilon (CK1ε), an enzyme implicated in the regulation of the circadian rhythm and with potential neuroprotective effects.[1] Developed by Pfizer, this compound has been instrumental in dissecting the distinct roles of the highly homologous CK1ε and CK1δ isoforms in cellular signaling pathways.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory activity, its effects on key cellular processes, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Selective Inhibition of Casein Kinase 1 Epsilon

This compound functions as an ATP-competitive inhibitor of CK1ε. Its selectivity for CK1ε over the closely related CK1δ is a key feature that allows for the specific investigation of CK1ε-mediated pathways.

Quantitative Inhibitory Activity

The inhibitory potency and selectivity of this compound have been quantified in both biochemical and cell-based assays.

| Target | In Vitro IC50 (nM) [4][5] | Whole Cell IC50 (µM) [5] |

| Casein Kinase 1 epsilon (CK1ε) | 32 | 2.65 |

| Casein Kinase 1 delta (CK1δ) | 711 | 20.38 |

Kinase Selectivity Profile

This compound exhibits high selectivity for CK1ε when screened against a panel of other protein kinases. The following table summarizes the percentage of inhibition at a 1 µM concentration of this compound.

| Kinase | % Inhibition at 1 µM [6] |

| CK1ε | ~95% |

| CK1δ | ~40% |

| PKA | <10% |

| PKCα | <10% |

| p38α | <10% |

| GSK3β | <10% |

| EGFR | ~50% |

| And 44 other kinases | <20% |

Impact on the Circadian Clock Machinery

The primary application of this compound has been in the study of the circadian clock, a fundamental biological process that regulates the sleep-wake cycle and other physiological rhythms. CK1ε is a core component of the molecular clock, primarily through its role in the phosphorylation of the Period (PER) proteins.

Regulation of PER Protein Stability and Localization

CK1ε-mediated phosphorylation of PER proteins is a critical step that governs their stability and nuclear translocation. Phosphorylation by CK1ε can mark PER proteins for degradation by the proteasome and is also required for their entry into the nucleus, where they inhibit the activity of the CLOCK/BMAL1 transcriptional activator complex, thus forming a negative feedback loop.[7][8][9]

This compound has been shown to block CK1ε-mediated phosphorylation of PER proteins, leading to two key observable effects:

-

Inhibition of PER2 Degradation: By preventing phosphorylation, this compound stabilizes PER2, slowing its degradation.[2][10]

-

Blockade of PER3 Nuclear Translocation: this compound effectively prevents the nuclear entry of PER3, a process dependent on CK1ε activity.[2][10]

Effects on Circadian Period

| Cell/Tissue Type | Genotype | This compound Concentration (µM) | Effect on Circadian Period [11] |

| Mouse Fibroblasts | Wild-Type | 1 | ~0.9 hour increase |

| Mouse Fibroblasts | Ck1ε-/- | 1 | No significant change |

| Mouse SCN Slices | Wild-Type | 1 | No significant change |

| Mouse SCN Slices | Ck1εtau | 1 | Significant lengthening |

Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™ Assay)

This assay quantifies the enzymatic activity of CK1ε and its inhibition by this compound by measuring the amount of ADP produced during the kinase reaction.

Methodology:

-

Reaction Setup: In a 384-well plate, combine recombinant human CK1ε enzyme, a suitable peptide substrate (e.g., a PER-derived peptide), and ATP.

-

Inhibitor Addition: Add varying concentrations of this compound (typically in DMSO) to the reaction wells. A DMSO-only control is included.

-

Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to deplete the remaining ATP.

-

Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing light.

-

Luminescence Measurement: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

References

- 1. Selective Inhibition of Casein Kinase 1ϵ Minimally Alters Circadian Clock Period | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Casein Kinase 1 Delta (CK1δ) Regulates Period Length of the Mouse Suprachiasmatic Circadian Clock In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. Casein Kinase 1-dependent Phosphorylation of Familial Advanced Sleep Phase Syndrome-associated Residues Controls PERIOD 2 Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Site-specific phosphorylation of casein kinase 1 δ (CK1δ) regulates its activity towards the circadian regulator PER2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

PF-4800567: A Technical Guide to a Selective CK1ε Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casein Kinase 1 Epsilon (CK1ε) is a serine/threonine protein kinase that plays a crucial role in various cellular processes, most notably in the regulation of the circadian clock.[1][2] Deregulation of the circadian rhythm is implicated in a range of human disorders, including depression, metabolic disorders, and seasonal affective disorder.[1][2] CK1ε, along with the closely related isoform CK1δ, are key regulators of this internal timekeeping mechanism.[1][2]

PF-4800567 is a potent and selective small molecule inhibitor of CK1ε.[1][3][4] Developed by Pfizer, it serves as a critical chemical probe for elucidating the specific functions of CK1ε, particularly in distinguishing its roles from those of CK1δ.[2][5] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, mechanism of action, and the experimental protocols used for its characterization.

Quantitative Data

The selectivity and potency of this compound have been quantified through various in vitro and cellular assays.

Table 1: In Vitro Inhibitory Activity of this compound [3][4][6][7]

| Target Kinase | IC50 (nM) | Selectivity (over CK1δ) |

| CK1ε | 32 | ~22-fold |

| CK1δ | 711 | - |

Table 2: Cellular Inhibitory Activity of this compound [4]

| Target Kinase | IC50 (µM) |

| CK1ε | 2.65 |

| CK1δ | 20.38 |

Table 3: Kinase Selectivity Profile of this compound [1][6]

The selectivity of this compound was assessed against a panel of 50 different kinases. At a concentration of 1 µM, significant inhibition was observed for only one other kinase besides CK1ε.

| Kinase | % Inhibition at 1 µM |

| Epidermal Growth Factor Receptor | Significant |

| Other 49 kinases | Minimal to none |

Note: For a detailed list of all kinases tested, refer to the original publication by Walton et al., 2009.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of CK1ε.[6] Within the circadian clock's negative feedback loop, CK1ε and CK1δ phosphorylate the Period (PER) and Cryptochrome (CRY) proteins. This phosphorylation cascade regulates their stability and nuclear entry, which are critical steps for inhibiting their own transcription by the CLOCK-BMAL1 complex.

By selectively inhibiting CK1ε, this compound has been shown to:

-

Completely block CK1ε-mediated degradation of the PER2 protein.[1][2]

-

Inhibit the nuclear localization of the PER3 protein that is mediated by CK1ε.[1][2][6]

Interestingly, despite its potent and selective inhibition of CK1ε, this compound has only a minimal effect on the overall period of the circadian clock in both cell models and in vivo.[1][2] This is in stark contrast to the pan-CK1δ/ε inhibitor, PF-670462, which robustly lengthens the circadian period.[1][2] This key finding suggests that CK1δ is the principal regulator of circadian timing, while CK1ε may have other distinct roles.[1][2][5]

Signaling Pathway

The following diagram illustrates the core components of the mammalian circadian clock and the point of intervention for this compound.

Experimental Protocols

The characterization of this compound involved several key experiments. The methodologies are detailed below for replication and reference.

In Vitro Kinase Assay (for IC50 Determination)

This protocol is a generalized representation based on standard kinase assay methodologies.

-

Objective: To determine the concentration of this compound required to inhibit 50% of CK1ε and CK1δ activity in vitro.

-

Materials:

-

Purified, recombinant human CK1ε and CK1δ enzymes.

-

Specific peptide substrate for CK1.

-

ATP (at Km concentration for each enzyme).

-

This compound serially diluted in DMSO.

-

Assay buffer (e.g., HEPES, MgCl2, Brij-35).

-

Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar ATP detection reagent.

-

384-well plates.

-

-

Procedure:

-

Add assay buffer, purified kinase, and peptide substrate to the wells of a 384-well plate.

-

Add this compound at various concentrations (typically a 10-point dilution series) or DMSO as a vehicle control.

-

Incubate for a defined period (e.g., 10-15 minutes) at room temperature.

-

Initiate the kinase reaction by adding ATP.

-

Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

-

Terminate the reaction and quantify the remaining ATP using a luminescent detection reagent (e.g., Kinase-Glo®). The light output is inversely proportional to kinase activity.

-

Plot the percentage of inhibition relative to the DMSO control against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value using a non-linear regression curve fit (sigmoidal dose-response).

-

Cellular PER2 Degradation Assay

This assay measures the ability of this compound to prevent CK1ε-mediated degradation of the PER2 protein in a cellular context.[1]

-

Objective: To assess the effect of this compound on the stability of the PER2 protein in cells overexpressing CK1ε.

-

Materials:

-

COS-7 cells (or a similar cell line).

-

Expression plasmids: PER2 fused to a fluorescent protein (e.g., PER2::YFP) and wild-type CK1ε.

-

Transfection reagent (e.g., Lipofectamine).

-

Cycloheximide (protein synthesis inhibitor).

-

This compound and PF-670462 (as a comparator).

-

High-content imaging system or fluorescence microscope.

-

-

Procedure:

-

Co-transfect COS-7 cells with PER2::YFP and CK1ε expression plasmids. As a control, transfect another set of cells with PER2::YFP and a kinase-dead CK1ε mutant.

-

Allow cells to express the proteins for 24-48 hours.

-

Treat the cells with either vehicle (DMSO), this compound (e.g., 0.5 µM), or PF-670462.

-

After a short pre-incubation with the inhibitors, add cycloheximide (e.g., 20 mg/ml) to all wells to halt new protein synthesis.

-

Immediately begin recording the fluorescence intensity of PER2::YFP in the cells over time using an automated imaging system.

-

Monitor the decay of the YFP signal for several hours.

-

Calculate the degradation rate constant (K) for PER2::YFP under each condition. A slower decay in fluorescence indicates stabilization of the PER2 protein.

-

Cellular Circadian Rhythm Assay

This assay is used to determine the effect of a compound on the period of the cellular clock.

-

Objective: To measure changes in the circadian period of cultured cells upon treatment with this compound.

-

Materials:

-

Rat-1 fibroblast cells stably expressing a circadian reporter (e.g., a luciferase gene driven by a clock-controlled promoter like Bmal1).

-

Synchronization agent (e.g., dexamethasone or serum shock).

-

This compound at a range of concentrations.

-

Recording medium containing luciferin.

-

Luminometer or a device capable of long-term, real-time bioluminescence recording from living cells.

-

-

Procedure:

-

Plate the reporter cells in 35-mm dishes and grow to confluence.

-

Synchronize the cellular clocks by treating with a high concentration of dexamethasone for a short period (e.g., 1 hour).

-

Wash the cells and replace the medium with the recording medium containing luciferin and the desired concentration of this compound or vehicle control.

-

Place the dishes into a luminometer and record the bioluminescence output continuously for at least 5-7 days.

-

Analyze the resulting data to determine the period of the circadian rhythm for each condition. A period-lengthening effect would be observed as a longer time between the peaks of luciferase expression.

-

Experimental Workflow

The logical flow for characterizing a selective kinase inhibitor like this compound typically follows a multi-stage process, from initial biochemical screening to in vivo validation.

Conclusion

This compound is a well-characterized, potent, and highly selective inhibitor of CK1ε. Its primary value to the scientific community lies in its ability to act as a chemical tool to dissect the distinct biological functions of CK1ε from the closely related CK1δ.[1][2] Studies using this compound have been instrumental in demonstrating that while both kinases phosphorylate core clock proteins, it is CK1δ that predominantly dictates the speed of the circadian clock.[5] This compound remains an invaluable resource for researchers investigating circadian rhythms and other CK1ε-mediated signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Selective inhibition of casein kinase 1 epsilon minimally alters circadian clock period - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

The Role of PF-4800567 in the Regulation of PERIOD Protein Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The circadian clock is a fundamental biological process that orchestrates a multitude of physiological and behavioral rhythms. Central to this intricate timing mechanism is the post-translational modification of PERIOD (PER) proteins, particularly through phosphorylation. This process, primarily mediated by Casein Kinase 1 epsilon (CK1ε) and delta (CK1δ), governs the stability, nuclear translocation, and repressive activity of PER proteins, thereby dictating the period length of the circadian cycle. Dysregulation of PER phosphorylation has been implicated in various sleep disorders and other pathologies. PF-4800567 is a potent and selective small molecule inhibitor of CK1ε, which has emerged as a critical tool for dissecting the specific roles of this kinase in circadian biology. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on PER protein phosphorylation, and detailed experimental protocols for its application in research settings.

Introduction to PER Protein Phosphorylation and the Circadian Clock

The mammalian circadian clock is driven by a transcriptional-translational feedback loop. The core of this loop involves the heterodimeric transcription factors CLOCK and BMAL1, which drive the expression of the Period (Per) and Cryptochrome (Cry) genes. The resulting PER and CRY proteins accumulate in the cytoplasm, form a complex, and translocate back into the nucleus to inhibit their own transcription by the CLOCK/BMAL1 complex.[1] This negative feedback loop generates a rhythm of approximately 24 hours.

The timing of this cycle is critically dependent on the post-translational modifications of the PER proteins. Multisite phosphorylation of PER2 is a key regulatory step that controls its stability.[2] An unidentified kinase is thought to "prime" PER2 for subsequent phosphorylation by CK1ε and CK1δ.[2] These subsequent phosphorylations can either lead to PER2 stabilization or mark it for degradation via the proteasomal pathway, a process often mediated by the F-box protein β-TrCP.[1][3] This intricate regulation of PER2 stability through a "phosphoswitch" mechanism is a central determinant of the circadian period.[2] Mutations affecting PER phosphorylation are linked to human sleep disorders, such as Familial Advanced Sleep Phase (FASP) syndrome, which is associated with a polymorphism in the PER2 gene that enhances its degradation and shortens the circadian period.[2]

This compound: A Selective CK1ε Inhibitor

This compound is a small molecule inhibitor developed by Pfizer that exhibits high selectivity for Casein Kinase 1 epsilon (CK1ε).[4] This selectivity allows researchers to dissect the specific contributions of CK1ε from the closely related CK1δ isoform in regulating circadian rhythms and other cellular processes.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of CK1ε. By binding to the ATP-binding pocket of the kinase, it prevents the transfer of a phosphate group from ATP to its protein substrates, including PER proteins.

Quantitative Data on this compound Activity

The inhibitory activity of this compound has been characterized in various in vitro and cell-based assays. The following tables summarize the key quantitative data.

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| Casein Kinase 1 epsilon (CK1ε) | 32 | Cell-free | [5][6] |

| Casein Kinase 1 delta (CK1δ) | 711 | Cell-free | [5][6] |

Table 1: In Vitro Inhibitory Activity of this compound. The IC50 values demonstrate the >20-fold selectivity of this compound for CK1ε over CK1δ in cell-free kinase assays.[5][6]

| Cellular Target | IC50 (µM) | Assay Type | Reference |

| CK1ε | 2.65 | Whole cell | [6] |

| CK1δ | 20.38 | Whole cell | [6] |

Table 2: Cellular Inhibitory Activity of this compound. These values reflect the concentration of this compound required to inhibit the respective kinases in a cellular context.

Signaling Pathway of PER Protein Phosphorylation

The phosphorylation of PER proteins is a complex and sequential process that fine-tunes the circadian clock. CK1ε and CK1δ play a central role in this pathway.

Figure 1: PER Protein Phosphorylation Signaling Pathway. This diagram illustrates the key steps in PER2 phosphorylation in the cytoplasm, leading to either its stabilization and nuclear translocation or its degradation. This compound selectively inhibits CK1ε, thereby impacting the stabilization pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to study the effects of this compound on PER protein phosphorylation.

In Vitro Kinase Assay

This assay is used to determine the direct inhibitory effect of this compound on the enzymatic activity of purified CK1ε and CK1δ.

Figure 2: In Vitro Kinase Assay Workflow. This diagram outlines the steps for assessing the inhibitory activity of this compound on a purified kinase.

Protocol:

-

Reaction Buffer: Prepare a suitable kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

Reagents:

-

Purified recombinant CK1ε or CK1δ.

-

Substrate: α-casein (a generic kinase substrate) or a specific PER-derived peptide.

-

[γ-³²P]ATP.

-

This compound dissolved in DMSO, with serial dilutions prepared.

-

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, purified kinase, substrate, and the desired concentration of this compound or DMSO (as a vehicle control).

-

Initiation: Start the reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer.

-

Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated substrate.

-

Quantify the band intensities to determine the extent of phosphorylation at each inhibitor concentration.

-

-

IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[7]

Western Blotting for Phosphorylated PER Proteins

This technique is used to detect changes in the phosphorylation status of PER proteins in cell or tissue lysates following treatment with this compound.

Protocol:

-

Cell Culture and Treatment: Culture cells (e.g., HEK293T, U2OS) and treat with various concentrations of this compound or DMSO for a specified duration.

-

Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.[8][9]

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Blocking: Block the membrane with 5% w/v Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8][10] Note: Milk is not recommended for blocking as it contains phosphoproteins that can cause high background.[8]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for a phosphorylated form of PER (phospho-specific antibody) or total PER overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities and normalize the phosphorylated PER signal to the total PER signal to determine the relative change in phosphorylation.

Cell-Based Circadian Rhythm Assay (Luciferase Reporter Assay)

This assay monitors the real-time dynamics of the cellular circadian clock and assesses the effect of this compound on the circadian period.[11][12]

Protocol:

-

Cell Line: Use a cell line (e.g., U2OS, 3T3) stably expressing a luciferase reporter gene driven by a clock-controlled promoter, such as the Per2 promoter (Per2-dLuc).[11][12]

-

Synchronization: Plate the cells and synchronize their circadian rhythms using a synchronizing agent (e.g., dexamethasone, forskolin, or a serum shock).[11]

-

Treatment: After synchronization, replace the medium with a recording medium containing luciferin and the desired concentration of this compound or DMSO.

-

Bioluminescence Recording: Place the culture dish in a luminometer that can continuously measure bioluminescence from living cells at regular intervals (e.g., every 10-30 minutes) for several days.

-

Data Analysis: Analyze the resulting bioluminescence data to determine the period, phase, and amplitude of the circadian rhythm for each condition. Compare the period length of this compound-treated cells to that of control cells.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of CK1ε in the intricate regulation of PER protein phosphorylation and the overall functioning of the circadian clock. Its high selectivity allows for the targeted inhibition of CK1ε, enabling researchers to delineate its specific functions from those of the closely related CK1δ. The experimental protocols detailed in this guide provide a framework for utilizing this compound to further unravel the complexities of circadian biology, which may ultimately lead to the development of novel therapeutic strategies for circadian-related disorders.

References

- 1. Site-specific phosphorylation of casein kinase 1 δ (CK1δ) regulates its activity towards the circadian regulator PER2 | PLOS One [journals.plos.org]

- 2. CK1δ/ε protein kinase primes the PER2 circadian phosphoswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Casein Kinase 1 Delta Regulates the Pace of the Mammalian Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. In Vitro Bioluminescence Assay to Characterize Circadian Rhythm in Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Monitoring cell-autonomous circadian clock rhythms of gene expression using luciferase bioluminescence reporters - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Casein Kinase 1 Epsilon (CK1ε) Function with PF-4800567: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casein Kinase 1 Epsilon (CK1ε), a highly conserved serine/threonine protein kinase, plays a pivotal role in a multitude of cellular processes, most notably in the regulation of circadian rhythms and the Wnt/β-catenin signaling pathway.[1][2] Its dysregulation has been implicated in various pathologies, including cancer and neurodegenerative diseases, making it a compelling target for therapeutic intervention.[1][2] PF-4800567 is a potent and selective small molecule inhibitor of CK1ε, demonstrating significant utility as a chemical probe to elucidate the kinase's function and as a potential starting point for drug discovery efforts.[3][4][5] This technical guide provides an in-depth overview of CK1ε function, the mechanism of action of this compound, and detailed experimental protocols for its characterization.

Introduction to Casein Kinase 1 Epsilon (CK1ε)

CK1ε is a member of the Casein Kinase 1 family, which consists of seven isoforms in mammals (α, β, γ1, γ2, γ3, δ, and ε).[1] These kinases are monomeric and ubiquitously expressed, participating in the regulation of diverse cellular activities such as DNA repair, cell cycle progression, and signal transduction.[2][6] CK1ε is most closely related to CK1δ, sharing a high degree of sequence similarity in their catalytic and regulatory domains.[1]

A primary function of CK1ε is its role as a core component of the mammalian circadian clock.[1] It contributes to the regulation of the circadian period by phosphorylating the PERIOD (PER) proteins, which influences their stability and nuclear localization.[7] Furthermore, CK1ε is a key positive regulator of the canonical Wnt/β-catenin signaling pathway.[6] Upon Wnt ligand binding, CK1ε phosphorylates components of the β-catenin destruction complex, such as Dishevelled (Dvl), leading to the stabilization and nuclear translocation of β-catenin and subsequent activation of target gene expression.[6][8]

This compound: A Selective CK1ε Inhibitor

This compound is a pyrazolopyrimidine derivative that acts as an ATP-competitive inhibitor of CK1ε.[4][9] It exhibits high potency and selectivity for CK1ε over the closely related isoform CK1δ, making it a valuable tool for dissecting the specific functions of CK1ε.

Quantitative Data

The inhibitory activity and selectivity of this compound have been characterized in various assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay Type | Reference |

| CK1ε | 32 | Cell-free kinase assay | [1][3] |

| CK1δ | 711 | Cell-free kinase assay | [1][3] |

Table 2: Cellular Inhibitory Activity of this compound

| Target | IC50 (µM) | Cell Line | Assay Type | Reference |

| CK1ε | 2.65 | Whole cells | Inhibition of CK1ε activity | [10] |

| CK1δ | 20.38 | Whole cells | Inhibition of CK1δ activity | [10] |

Table 3: Kinase Selectivity Profile of this compound

| Kinase | % Inhibition at 1 µM | Reference |

| Epidermal Growth Factor Receptor (EGFR) | Significant Inhibition | [4] |

| Protein Kinase A (PKA) | Low Inhibition | [4] |

| Protein Kinase C (PKC) | Low Inhibition | [4] |

| p38 | Low Inhibition | [4] |

| GSK3β | Low Inhibition | [4] |

Signaling Pathways Modulated by this compound

This compound, through its selective inhibition of CK1ε, can be used to probe the involvement of this kinase in various signaling cascades.

Circadian Rhythm Pathway

CK1ε plays a crucial role in the phosphorylation of PER proteins, which is a key step in regulating the period length of the circadian clock.[7] Inhibition of CK1ε by this compound has been shown to block the nuclear localization of PER3 and suppress the degradation of PER2.[5][9]

Wnt/β-catenin Signaling Pathway

CK1ε is a positive regulator of the canonical Wnt signaling pathway. It phosphorylates Dishevelled (Dvl), a key scaffolding protein, which leads to the disassembly of the β-catenin destruction complex and subsequent stabilization and nuclear accumulation of β-catenin.[6][8]

Experimental Protocols

In Vitro CK1ε Kinase Assay

This protocol describes a radiometric filter-binding assay to measure the kinase activity of purified CK1ε.

Materials:

-

Purified recombinant CK1ε enzyme

-

Substrate peptide (e.g., a synthetic peptide with a CK1ε recognition motif)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

This compound or other test compounds

-

Phosphocellulose filter paper

-

Scintillation counter and fluid

Procedure:

-

Prepare a reaction mixture containing kinase reaction buffer, substrate peptide, and [γ-³²P]ATP.

-

Add this compound or vehicle control (e.g., DMSO) to the reaction mixture at various concentrations.

-

Initiate the kinase reaction by adding the purified CK1ε enzyme.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose filter paper.

-

Wash the filter paper extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

-

Measure the amount of incorporated radioactivity on the filter paper using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.

Cell-Based Circadian Rhythm Assay

This protocol utilizes a cell line expressing a luciferase reporter driven by a clock-controlled promoter (e.g., Bmal1 or Per2) to monitor the effects of this compound on circadian oscillations.

Materials:

-

Cell line stably expressing a circadian reporter (e.g., U2OS-Bmal1:luc)

-

Cell culture medium and supplements

-

This compound

-

Luciferin

-

Luminometer capable of long-term live-cell recording

Procedure:

-

Plate the reporter cells in a multi-well plate and grow to confluence.

-

Synchronize the cellular clocks by a brief treatment with a synchronizing agent (e.g., dexamethasone or forskolin).

-

Replace the medium with a recording medium containing luciferin and the desired concentrations of this compound or vehicle control.

-

Place the plate in a luminometer and record luminescence at regular intervals (e.g., every 10-30 minutes) for several days.

-

Analyze the resulting luminescence data to determine the period, amplitude, and phase of the circadian rhythm for each condition.

-

Compare the circadian parameters in the presence of this compound to the vehicle control to assess its effect on the cellular clock.

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing a novel CK1ε inhibitor.

Conclusion

This compound is a powerful and selective tool for the investigation of CK1ε function. Its ability to potently inhibit CK1ε with a significant window over CK1δ allows for the precise dissection of CK1ε-mediated signaling pathways. The experimental protocols and workflows detailed in this guide provide a framework for researchers to effectively utilize this compound in their studies of circadian biology, Wnt signaling, and other CK1ε-dependent cellular processes, ultimately contributing to a deeper understanding of this important kinase and its potential as a therapeutic target.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. CK1 epsilon Kinase Enzyme System Application Note [promega.com]

- 8. CK1 in Developmental signaling: Hedgehog and Wnt - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Potential Neuroprotective Effects of PF-4800567

Abstract: This technical guide provides a comprehensive overview of PF-4800567, a potent and selective inhibitor of Casein Kinase 1 epsilon (CK1ε). While primarily investigated for its role in regulating circadian rhythms, the implication of CK1 isoforms in the pathophysiology of various neurodegenerative diseases suggests a potential neuroprotective role for this compound. This document consolidates the known biochemical data of this compound, details its mechanism of action, and explores the hypothetical signaling pathways through which it may confer neuroprotection. Furthermore, it provides detailed experimental protocols for evaluating its inhibitory activity and proposes a workflow for assessing its neuroprotective efficacy in vitro.

Core Compound Properties and Mechanism of Action

This compound is a small molecule developed by Pfizer, identified as a highly selective ATP-competitive inhibitor of Casein Kinase 1 epsilon (CK1ε).[1][2] CK1ε, along with its closely related isoform CK1δ, is a serine/threonine kinase involved in numerous cellular processes, including the regulation of circadian rhythms, Wnt signaling, and DNA damage response.[3][4] The potential for neuroprotective effects stems from the established link between the dysregulation of CK1 isoforms and the pathology of neurodegenerative disorders such as Alzheimer's disease (AD), Parkinson's disease (PD), and Amyotrophic Lateral Sclerosis (ALS).[4][5]

The primary mechanism of action of this compound is the selective inhibition of CK1ε's kinase activity. This selectivity is crucial, as off-target effects on the closely related CK1δ isoform can lead to different physiological outcomes, particularly in the modulation of circadian rhythms.[2]

Quantitative Data: Inhibitory Activity and Selectivity

The potency and selectivity of this compound have been characterized in both enzymatic and cell-based assays. The following tables summarize the key quantitative data available from published studies.

Table 1: In Vitro Enzymatic Inhibition

| Target Kinase | IC₅₀ (nM) | Fold Selectivity (vs. CK1ε) | Reference |

|---|---|---|---|

| Casein Kinase 1 epsilon (CK1ε) | 32 | 1 | [2][6][7] |

| Casein Kinase 1 delta (CK1δ) | 711 | >22x |[6][7] |

Table 2: Whole-Cell Inhibitory Activity

| Target Kinase | Cellular IC₅₀ (µM) | Cell Type | Assay | Reference |

|---|---|---|---|---|

| CK1ε | 2.65 | Not Specified | PER3 Nuclear Localization | [7] |

| CK1δ | 20.38 | Not Specified | PER3 Nuclear Localization |[7] |

Signaling Pathways

Established Pathway: CK1ε in Circadian Rhythm Regulation

This compound has been extensively used to probe the function of CK1ε in the mammalian circadian clock. CK1ε phosphorylates the PERIOD (PER) proteins, which is a critical step for their degradation and nuclear translocation, thereby regulating the timing of the molecular clock.[2][8] Inhibition of CK1ε by this compound has been shown to block these processes.[2]

Caption: Established role of CK1ε in the circadian clock and its inhibition by this compound.

Contextual Pathway: The PERK Branch of the Unfolded Protein Response (UPR)

While this compound does not directly target the PERK pathway, understanding this pathway is critical as it is a central mechanism in neurodegeneration.[9][10] Chronic activation of the PERK pathway due to endoplasmic reticulum (ER) stress leads to sustained translational repression and can induce apoptosis, a key feature of neuronal loss in disease.[11][12] Therapeutic strategies often involve modulating this pathway to restore protein homeostasis.[13][14]

Caption: The PERK signaling pathway in response to ER stress, leading to apoptosis.

Hypothetical Neuroprotective Pathway of this compound

The potential neuroprotective effect of this compound is hypothesized to occur through the inhibition of CK1ε-mediated phosphorylation of pathogenic substrates. For instance, CK1 isoforms have been implicated in the hyperphosphorylation of proteins like Tau and TDP-43, which form aggregates in AD and ALS, respectively. By inhibiting CK1ε, this compound could potentially reduce the formation of these toxic protein species, thereby mitigating neurotoxicity and promoting neuronal survival.

Caption: Hypothetical mechanism for this compound-mediated neuroprotection.

Experimental Protocols & Workflows

Protocol: In Vitro Kinase Inhibition Assay

This protocol is adapted from standard kinase assay methodologies to determine the IC₅₀ of this compound against CK1ε.

Objective: To quantify the concentration-dependent inhibition of CK1ε by this compound.

Materials:

-

Recombinant human CK1ε enzyme.

-

Kinase substrate (e.g., casein or a specific peptide).

-

ATP, [γ-³²P]ATP, or ADP-Glo™ Kinase Assay kit (Promega).

-

This compound stock solution in DMSO.

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

384-well assay plates.

-

Scintillation counter or luminometer.

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase reaction buffer. Final DMSO concentration in the assay should be ≤1%.

-

Reaction Setup: To each well of a 384-well plate, add:

-

5 µL of diluted this compound or DMSO (vehicle control).

-

10 µL of a solution containing the CK1ε enzyme and substrate in reaction buffer.

-

-

Initiation: Pre-incubate the plate at room temperature for 15 minutes. Initiate the kinase reaction by adding 10 µL of ATP solution (at the Kₘ concentration for CK1ε) to each well.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Termination and Detection:

-

For Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose paper, wash unbound [γ-³²P]ATP, and measure incorporated radioactivity using a scintillation counter.

-

For ADP-Glo™ Assay: Stop the reaction by adding ADP-Glo™ Reagent to deplete remaining ATP. Add Kinase Detection Reagent to convert ADP to ATP, and measure the generated luminescence.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Proposed Workflow: Assessment of Neuroprotective Effects

This proposed workflow outlines the key steps to evaluate the potential neuroprotective effects of this compound in a cell-based model of neurotoxicity.

Caption: Experimental workflow for assessing the neuroprotective potential of this compound.

Conclusion and Future Directions

This compound is a well-characterized, potent, and selective inhibitor of CK1ε. While its direct neuroprotective effects have not been extensively documented in peer-reviewed literature, its known mechanism of action provides a strong rationale for investigating its potential in neurodegenerative disease models. The dysregulation of CK1ε is increasingly recognized as a contributing factor to the pathology of several neurological disorders.

Future research should focus on validating the hypothetical neuroprotective mechanism outlined in this guide. Key experiments would involve utilizing this compound in cellular and animal models of Alzheimer's, Parkinson's, and other neurodegenerative diseases to assess its impact on pathogenic protein phosphorylation, neuronal survival, and functional outcomes. Such studies will be critical in determining whether the selective inhibition of CK1ε represents a viable therapeutic strategy for these devastating conditions.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Structure-Based Development of Isoform Selective Inhibitors of Casein Kinase 1ε vs. Casein Kinase 1δ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Casein Kinase 1δ Inhibitors as Promising Therapeutic Agents for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | CK2 and protein kinases of the CK1 superfamily as targets for neurodegenerative disorders [frontiersin.org]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. The PERK pathway: beneficial or detrimental for neurodegenerative diseases and tumor growth and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. PERK-Opathies: An Endoplasmic Reticulum Stress Mechanism Underlying Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Acute Pharmacological Inhibition of Protein Kinase R-Like Endoplasmic Reticulum Kinase Signaling After Spinal Cord Injury Spares Oligodendrocytes and Improves Locomotor Recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PERK inhibitor, GSK2606414, ameliorates neuropathological damage, memory and motor functional impairments in cerebral ischemia via PERK/p-eIF2ɑ/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

PF-4800567 in Cell Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-4800567 is a potent and selective small molecule inhibitor of Casein Kinase 1 epsilon (CK1ε), a serine/threonine kinase implicated in a variety of cellular processes, most notably the regulation of the circadian clock.[1][2][3] This technical guide provides an in-depth overview of this compound, its mechanism of action, its role in key cell signaling pathways, and detailed experimental protocols for its use in research settings. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and research applications of targeting CK1ε.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of CK1ε. Its selectivity for CK1ε over the closely related isoform CK1δ has been a key factor in its use as a chemical probe to dissect the specific roles of these two kinases in cellular signaling.[1][4] The compound was developed by Pfizer and has been instrumental in studies elucidating the differential roles of CK1ε and CK1δ in the circadian rhythm.[2][5]

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and selectivity across different experimental systems.

Table 1: In Vitro Inhibitory Potency of this compound

| Target | IC50 (nM) | Source |

| Casein Kinase 1ε (CK1ε) | 32 | [1][4][6] |

| Casein Kinase 1δ (CK1δ) | 711 | [4][6] |

Table 2: Cellular Inhibitory Potency of this compound

| Target | IC50 (µM) | Cell Line | Source |

| Casein Kinase 1ε (CK1ε) | 2.65 | Not Specified | [7] |

| Casein Kinase 1δ (CK1δ) | 20.38 | Not Specified | [7] |

Table 3: Selectivity of this compound

| Parameter | Value | Source |

| In Vitro Selectivity (CK1δ/CK1ε) | >20-fold | [1][4] |

| Cellular Selectivity (CK1δ/CK1ε) | ~7.7-fold | [7] |

Signaling Pathways

This compound has been primarily studied in the context of the circadian rhythm signaling pathway. It has also been implicated in other pathways due to the broad involvement of CK1ε in cellular regulation.

Circadian Rhythm Signaling

The circadian clock is a fundamental biological process that governs daily physiological and behavioral rhythms. A core component of the mammalian circadian clock is a negative feedback loop involving the PER and CRY proteins. CK1ε and CK1δ play crucial roles in this loop by phosphorylating PER proteins, which leads to their degradation and nuclear entry, thereby regulating the period of the clock.[3]

This compound has been used to demonstrate that while both CK1ε and CK1δ are involved, CK1δ appears to be the predominant regulator of the circadian period.[1][3] Selective inhibition of CK1ε with this compound has a minimal effect on the circadian clock period, whereas pan-CK1δ/ε inhibitors like PF-670462 cause a significant lengthening of the period.[1][3] Specifically, this compound has been shown to block CK1ε-mediated phosphorylation of PER2, preventing its degradation, and to inhibit the nuclear localization of PER3.[1]

Figure 1: Role of this compound in the Circadian Rhythm Pathway.

Wnt/β-catenin Signaling

Casein Kinase 1 isoforms are also known to be involved in the Wnt/β-catenin signaling pathway, a critical pathway in embryonic development and cancer. While the direct effects of this compound on this pathway are less extensively studied than its role in the circadian rhythm, the involvement of CK1ε suggests it could be a potential modulator. CK1ε can phosphorylate components of the β-catenin destruction complex.[8]

Figure 2: Potential role of this compound in the Wnt/β-catenin Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the literature involving this compound.

In Vitro Kinase Assay

This protocol is designed to determine the IC50 of this compound against purified CK1ε and CK1δ.

Materials:

-

Purified recombinant human CK1ε and CK1δ enzymes.

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

ATP at the Km concentration for each enzyme.[1]

-

Substrate peptide (e.g., a synthetic peptide derived from a known CK1 substrate).

-

This compound dissolved in DMSO.

-

ADP-Glo™ Kinase Assay kit (Promega) or similar.

-

384-well plates.

-

Plate reader capable of luminescence detection.

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the kinase, substrate peptide, and this compound (or DMSO for control) to the kinase buffer.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Figure 3: Experimental Workflow for In Vitro Kinase Assay.

Cellular Assay for Circadian Period Measurement

This protocol describes how to assess the effect of this compound on the period of the circadian clock in cultured cells.[6]

Materials:

-

Rat-1 fibroblasts or other suitable cell line stably expressing a luciferase reporter driven by a clock-controlled promoter (e.g., Bmal1-dLuc).

-

Cell culture medium (e.g., DMEM) with serum.

-

Synchronization medium (e.g., serum-free medium containing dexamethasone).

-

Recording medium (e.g., phenol red-free medium containing luciferin).

-

This compound dissolved in DMSO.

-

Luminometer or a real-time bioluminescence monitoring system.

Procedure:

-

Plate the cells in 35-mm dishes and grow to confluency.

-

Synchronize the cellular clocks by replacing the medium with synchronization medium for 2 hours.

-

After synchronization, replace the medium with recording medium containing either this compound at various concentrations or DMSO as a vehicle control.[6]

-

Place the dishes in a luminometer or a real-time bioluminescence monitoring system and record the luminescence signal at regular intervals (e.g., every 10 minutes) for several days.[6]

-

Analyze the bioluminescence data to determine the period of the circadian rhythm for each condition. Compare the period length in the presence of this compound to the vehicle control.

Conclusion

This compound is a valuable research tool for dissecting the specific roles of CK1ε in various cell signaling pathways. Its high selectivity for CK1ε over CK1δ has been particularly instrumental in advancing our understanding of the molecular machinery of the circadian clock. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to explore the therapeutic potential of targeting CK1ε.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Selective inhibition of casein kinase 1 epsilon minimally alters circadian clock period [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. glpbio.com [glpbio.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure-Activity Relationship of PF-4800567

Introduction

PF-4800567 is a potent and selective small-molecule inhibitor of Casein Kinase 1 epsilon (CK1ε), a serine/threonine kinase implicated in a multitude of cellular processes, most notably the regulation of the circadian rhythm.[1][2] Developed by Pfizer, this compound has served as a critical chemical probe to dissect the distinct physiological roles of CK1ε from its closely related isoform, CK1δ.[3][4] While both isoforms are key regulators of the circadian clock, the high selectivity of this compound for CK1ε has been instrumental in demonstrating that CK1δ is the predominant isoform governing the period of the mammalian circadian clock.[4][5] This guide provides a detailed analysis of the structure-activity relationship (SAR) of this compound, its mechanism of action, and the experimental protocols used for its characterization.

Mechanism of Action and Structural Basis of Selectivity

This compound functions as an ATP-competitive inhibitor, binding to the ATP pocket of CK1ε.[4] X-ray crystallography studies have revealed that this compound binds to a "DFG-out" conformation of CK1ε, which is an inactive state of the kinase.[6] This is a key feature contributing to its selectivity.

The core of the molecule is a pyrazolopyrimidine scaffold. The aminopyrimidine portion of this scaffold forms crucial hydrogen bonds with the hinge region of the kinase, a common interaction pattern for kinase inhibitors. Specifically, the exocyclic amine interacts with the backbone carbonyl of Glu83, and one of the pyrimidine nitrogens interacts with the backbone amide of Leu85 (human CK1ε numbering).

The selectivity of this compound for CK1ε over CK1δ, despite the high sequence identity (97%) in their catalytic domains, is attributed to subtle conformational differences in the inhibitor binding pocket.[6] The binding of this compound stabilizes the inactive DFG-out conformation in CK1ε more effectively than in CK1δ, providing a structural basis for its more than 20-fold selectivity.[4][7]

Core Structure and Key Moieties

The chemical structure of this compound, 3-(3-chlorophenoxymethyl)-1-(tetrahydropyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine, can be dissected into three key components that contribute to its overall activity and selectivity:

-

Pyrazolo[3,4-d]pyrimidine Core: This heterocyclic system acts as the primary scaffold that anchors the inhibitor in the ATP binding site. The 4-amino group is essential for forming the key hydrogen bond interactions with the kinase hinge region.

-

3-Chlorophenoxymethyl Group: This moiety extends into a hydrophobic pocket of the kinase. The chlorine atom likely contributes to favorable hydrophobic and van der Waals interactions within this pocket, enhancing binding affinity.

-

Tetrahydropyran-4-yl Group: This group is positioned at the N1 position of the pyrazole ring and occupies the solvent-exposed region of the ATP-binding site. Its size and polarity are critical for maintaining selectivity and solubility properties.

Quantitative Structure-Activity Relationship Data

The following tables summarize the inhibitory potency of this compound and the related, less selective inhibitor PF-670462 against CK1ε and CK1δ. This comparison highlights the structural determinants of selectivity.

Table 1: In Vitro Kinase Inhibition

| Compound | Target | IC50 (nM) | Selectivity (CK1δ/CK1ε) | Reference |

| This compound | CK1ε | 32 | >22-fold | [4][7] |

| CK1δ | 711 | [4][7] | ||

| PF-670462 | CK1ε | 77 | ~0.17-fold | [4] |

| CK1δ | 13 | [4] |

Table 2: Whole-Cell Inhibition

| Compound | Target | IC50 (µM) | Reference |

| This compound | CK1ε | 2.65 | [4] |

| CK1δ | 20.38 | [4] |

Signaling Pathway Visualization

CK1ε plays a crucial role in the core feedback loop of the circadian clock by phosphorylating the PERIOD (PER) proteins. This phosphorylation event is a key step that regulates PER protein stability and nuclear entry, thereby controlling the timing of the molecular clock.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of inhibitor potency and selectivity. Below are protocols for key assays used in the characterization of this compound.

In Vitro Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantitatively measures the inhibition of CK1ε kinase activity.

Materials:

-

Recombinant human CK1ε (full-length or catalytic domain).

-

Biotinylated peptide substrate (e.g., Biotin-CKtide).

-

ATP.

-

This compound (or other test compounds) serially diluted in DMSO.

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

-

Stop/Detection Buffer: Assay buffer containing EDTA, Europium-labeled anti-phosphoserine antibody, and Streptavidin-Allophycocyanin (SA-APC).

-

384-well low-volume black plates.

-

TR-FRET compatible plate reader.

Procedure:

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Further dilute into Assay Buffer to achieve the final desired concentrations.

-

Reaction Setup: To each well of a 384-well plate, add:

-

2.5 µL of test compound solution.

-

5 µL of a solution containing CK1ε and the biotinylated peptide substrate in Assay Buffer.

-

-

Initiation: Start the kinase reaction by adding 2.5 µL of ATP solution (at a concentration equal to its Km for CK1ε) to each well.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes.

-

Termination and Detection: Stop the reaction by adding 10 µL of Stop/Detection Buffer to each well.

-

Incubation: Incubate for an additional 60 minutes at room temperature to allow for antibody-antigen binding.

-

Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at two wavelengths (e.g., 615 nm for Europium and 665 nm for APC).

-

Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

PER3 Nuclear Localization Assay (Cell-Based)

This assay assesses the ability of this compound to inhibit CK1ε activity in a cellular context by observing the subcellular localization of a key substrate.

Materials:

-

HEK293 or COS-7 cells.

-

Expression plasmids: pEGFP-PER3 and a plasmid for human CK1ε.

-

Transfection reagent (e.g., Lipofectamine).

-

Complete growth medium (e.g., DMEM with 10% FBS).

-

This compound serially diluted in DMSO.

-

Nuclear stain (e.g., Hoechst 33342).

-

High-content imaging system or fluorescence microscope.

Procedure:

-

Cell Seeding: Seed cells onto glass-bottom plates suitable for microscopy.

-

Transfection: Co-transfect the cells with pEGFP-PER3 and the CK1ε expression plasmids. CK1ε phosphorylation is required for PER3 to translocate to the nucleus.

-

Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO).

-

Incubation: Incubate the cells for 12-24 hours.

-

Staining and Fixation:

-

Add Hoechst 33342 to the medium to stain the nuclei.

-

Fix the cells with 4% paraformaldehyde.

-

Wash the cells with PBS.

-

-

Imaging: Acquire images using a high-content imaging system. Capture images in the GFP channel (for PER3) and the DAPI channel (for nuclei).

-

Analysis: Use image analysis software to quantify the fluorescence intensity of EGFP-PER3 in both the nucleus (defined by the Hoechst stain) and the cytoplasm for a large population of cells. Calculate the nuclear-to-cytoplasmic intensity ratio. A decrease in this ratio with increasing compound concentration indicates inhibition of CK1ε-mediated nuclear translocation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for identifying and characterizing a selective CK1ε inhibitor like this compound.

Conclusion

This compound is a highly selective and potent inhibitor of CK1ε, whose structure-activity relationship is well-defined by its pyrazolopyrimidine core, which anchors it in the ATP binding site, and its peripheral substituents that optimize interactions and confer selectivity. The compound's preference for the inactive DFG-out conformation of CK1ε is a key determinant of its isoform selectivity. Through the application of detailed in vitro and cell-based assays, this compound has been validated as a critical tool for probing the distinct biological functions of CK1ε, particularly in the intricate signaling network that governs circadian rhythms. The insights gained from studying this compound continue to guide the development of next-generation kinase inhibitors for various therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Targeting Casein Kinase 1 (CK1) in Hematological Cancers | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Auto-kinase activity of Casein Kinase 1 δ/ε Governs the Period of Mammalian Circadian Rhythms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Based Development of Isoform Selective Inhibitors of Casein Kinase 1ε vs. Casein Kinase 1δ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

Core Target Validation: Casein Kinase 1 Epsilon (CK1ε)

An in-depth analysis of the target validation for PF-4800567 reveals its identity as a potent and selective inhibitor of Casein Kinase 1 epsilon (CK1ε), an enzyme critically involved in the regulation of circadian rhythms.[1][2][3][4] This technical guide outlines the key experiments, quantitative data, and biological pathways that have been central to validating CK1ε as the primary molecular target of this compound.

This compound was developed by Pfizer to selectively inhibit CK1ε.[2] The validation process involved a multi-pronged approach, starting from biochemical assays with purified enzymes to functional assays in cellular and in vivo models. The primary mechanism of action is competitive inhibition of the ATP binding site of the kinase.

Quantitative Data: Potency and Selectivity

The cornerstone of this compound's target validation lies in its demonstrated potency for CK1ε and its selectivity against the closely related isoform, CK1δ. This selectivity is crucial as both kinases are involved in similar pathways, and isoform-specific tools are necessary to dissect their individual roles.[5]

Table 1: In Vitro and Cellular Potency of this compound

| Target | Assay Type | IC50 Value | Fold Selectivity (CK1δ / CK1ε) | Reference |

|---|---|---|---|---|

| CK1ε | Cell-free (Biochemical) | 32 nM | >22x | [1][3] |

| CK1δ | Cell-free (Biochemical) | 711 nM | - | [1][3] |

| CK1ε | Whole Cell | 2.65 µM | ~7.7x | [3] |

| CK1δ | Whole Cell | 20.38 µM | - |[3] |

Further studies profiled this compound against a broader panel of kinases to ensure its specificity. Results showed that at a concentration of 1 µM, it had minimal activity against a diverse subset of the kinome, with only slight inhibition of the Epidermal Growth Factor Receptor (EGFR) noted. This high degree of selectivity confirms that its cellular effects are predominantly mediated through the inhibition of CK1ε.[6]

Signaling Pathway and Experimental Workflow

The validation of this compound's target is intrinsically linked to the circadian rhythm pathway, where CK1ε plays a key regulatory role by phosphorylating the Period (PER) proteins.

Experimental Validation Workflow

The logical flow of experiments to validate the target of this compound followed a standard drug discovery cascade, moving from initial biochemical potency and selectivity assessments to confirmation of target engagement and functional impact in relevant biological systems.

Caption: Logical workflow for the target validation of this compound.

CK1ε Signaling in the Circadian Clock

CK1ε phosphorylates PER proteins in the cytoplasm, which is a critical step that governs their stability and subsequent translocation into the nucleus. Once in the nucleus, PER proteins inhibit their own transcription, forming a negative feedback loop that drives circadian oscillations. This compound was shown to effectively block this process.[5][6]

Caption: Role of CK1ε in the circadian feedback loop and its inhibition by this compound.

Experimental Protocols

The following are summaries of the key experimental methodologies used to validate the target of this compound, based on published literature.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the IC50 of this compound against purified CK1ε and CK1δ enzymes.

-

Methodology: Purified recombinant CK1ε or CK1δ enzymes were assayed in the presence of a range of concentrations of this compound. The kinase reaction was initiated by adding ATP. Enzyme activity was measured by quantifying the remaining ATP after the reaction, typically using a luminescence-based assay (e.g., Kinase-Glo®).

-

Data Analysis: The percentage of inhibition relative to a DMSO vehicle control was plotted against the inhibitor concentration. IC50 values were calculated using non-linear regression analysis (e.g., in GraphPad Prism).[6]

Inhibition of PER3 Nuclear Translocation

-

Objective: To confirm that this compound can block the function of CK1ε in a cellular context.

-

Methodology:

-

Cells (e.g., COS-7) were co-transfected with plasmids expressing GFP-tagged PER3 and either wild-type CK1ε or CK1δ.

-

Transfected cells were treated with various concentrations of this compound (e.g., 0.01 to 10 µM) or a vehicle control (DMSO).

-

After a suitable incubation period, the subcellular localization of GFP-PER3 was visualized using fluorescence microscopy.

-

Effective inhibition was determined by the absence of nuclear fluorescence, indicating that PER3 translocation was blocked.[6]

-

PER2 Protein Degradation Assay

-

Objective: To assess the effect of this compound on CK1ε-mediated degradation of PER2.

-

Methodology:

-

COS-7 cells were co-transfected with a PER2::YFP (Yellow Fluorescent Protein) fusion construct and either wild-type CK1ε or a kinase-dead control.

-

Cells were treated with this compound (e.g., 0.5 µM) or vehicle.

-

The rate of PER2 degradation was measured by monitoring the decay of YFP fluorescence over time using live-cell imaging.

-

A blockage of CK1ε-enhanced PER2 degradation by the compound confirmed target engagement.[5]

-

Circadian Period Assay in Fibroblasts

-

Objective: To determine the functional consequence of CK1ε inhibition on the cellular clock.

-

Methodology:

-

Rat1 fibroblasts stably expressing a PER2-luciferase (PER2::Luc) reporter construct were used.

-

Circadian rhythms in the cells were synchronized by a brief treatment with dexamethasone.

-

Immediately after synchronization, cells were treated with this compound or a vehicle control.

-

Bioluminescence was recorded continuously for several days using a luminometer.

-

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CK1 Inhibitor | AmBeed.com [ambeed.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes - PMC [pmc.ncbi.nlm.nih.gov]

The Effects of PF-4800567 on Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-4800567 is a potent and selective inhibitor of Casein Kinase 1 epsilon (CK1ε), a serine/threonine kinase implicated in a diverse range of cellular processes, including circadian rhythm regulation, Wnt/β-catenin signaling, and inflammatory responses.[1][2] This technical guide provides an in-depth overview of the known effects of this compound on gene expression, compiling available quantitative data, detailing experimental methodologies, and illustrating the key signaling pathways involved.

Mechanism of Action

This compound exhibits high selectivity for CK1ε, with an in vitro IC50 of 32 nM, making it over 20-fold more selective for CK1ε than for the closely related isoform, CK1δ.[3] By inhibiting CK1ε, this compound modulates the phosphorylation of various downstream substrates, thereby altering their stability, localization, and activity. This ultimately leads to changes in the expression of a multitude of target genes.

Data Presentation: Quantitative Effects on Gene Expression

While comprehensive transcriptome-wide data for this compound is limited in publicly available literature, studies on dual CK1δ/ε inhibitors and specific targeted gene analyses provide valuable insights into its gene regulatory effects. The following table summarizes key findings on gene expression changes induced by the inhibition of CK1ε signaling.

| Gene | Cell Type | Treatment Conditions | Change in Expression | Biological Context | Reference |

| MMP1 | Human and Mouse Chondrocytes | IL-1β stimulation + this compound | ↓ | Inflammation, Osteoarthritis | [4] |

| MMP3 | Human and Mouse Chondrocytes | IL-1β stimulation + this compound | ↓ | Inflammation, Osteoarthritis | [4] |

| MMP13 | Human and Mouse Chondrocytes | IL-1β stimulation + this compound | ↓ | Inflammation, Osteoarthritis | [4] |

| Oxidative Phosphorylation-related genes | Multiple Myeloma cells | Dual CK1δ/ε inhibitor SR-3029 | ↓ | Cancer Metabolism | [3][5] |

| Wnt/β-catenin target genes | Colorectal Cancer cells | Genetic or pharmacological inhibition of CK1ε | ↓ | Cancer, Wnt Signaling | [1] |

| PER2 | Various cell lines | This compound | Stabilization (post-transcriptional) | Circadian Rhythm | [6][7] |

Note: The data on oxidative phosphorylation-related genes is derived from studies using a dual CK1δ/ε inhibitor and serves as an indication of the potential effects of CK1ε inhibition.

Key Signaling Pathways Affected by this compound

This compound, through its inhibition of CK1ε, influences several critical signaling pathways that regulate gene expression.

Wnt/β-catenin Signaling Pathway

CK1ε is a positive regulator of the canonical Wnt/β-catenin signaling pathway. It phosphorylates scaffold proteins, such as Axin, and the co-receptor LRP6, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator for TCF/LEF transcription factors, promoting the expression of Wnt target genes involved in cell proliferation, differentiation, and survival. This compound-mediated inhibition of CK1ε disrupts this cascade, leading to the degradation of β-catenin and subsequent downregulation of its target genes.

Caption: Wnt/β-catenin signaling pathway and the inhibitory effect of this compound.

JNK Signaling Pathway and MMP Expression

In the context of inflammation, such as in interleukin-1β (IL-1β) stimulated chondrocytes, the c-Jun N-terminal kinase (JNK) signaling pathway is activated. This leads to the phosphorylation and activation of the transcription factor c-Jun, a key component of the AP-1 complex. Activated AP-1 then drives the expression of matrix metalloproteinases (MMPs), such as MMP1, MMP3, and MMP13, which are involved in extracellular matrix degradation. This compound has been shown to mitigate the IL-1β-induced expression of these MMPs, suggesting an inhibitory role of CK1ε in the JNK/c-Jun signaling axis in this context.

References

- 1. Casein kinase 1 proteomics reveal prohibitin 2 function in molecular clock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Transcriptomic analysis identifies B-lymphocyte kinase as a therapeutic target for desmoplastic small round cell tumor cancer stem cell-like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unveiling the Off-Target Landscape of PF-4800567: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

PF-4800567 is a potent and selective inhibitor of Casein Kinase 1 epsilon (CK1ε), a key regulator of the circadian rhythm.[1][2][3][4][5] While its primary mechanism of action is well-documented, a thorough understanding of its off-target effects is crucial for the accurate interpretation of experimental results and for predicting potential side effects in therapeutic applications. This technical guide provides an in-depth exploration of the off-target profile of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of affected signaling pathways.

Quantitative Kinase Selectivity Profile

This compound exhibits high selectivity for its intended target, CK1ε. However, like most kinase inhibitors, it can interact with other kinases, particularly at higher concentrations. The following table summarizes the inhibitory activity of this compound against its primary target and key off-targets.